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Compound of Interest

Compound Name: 2,5-Dichlorobenzamide

Cat. No.: B1294676 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-
Dichlorobenzamide, a compound of interest in chemical research and drug development. This

document outlines expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) analyses, supported by detailed experimental protocols and a logical

workflow for spectroscopic analysis.

Molecular Structure and Properties
IUPAC Name: 2,5-dichlorobenzamide[1]

Molecular Formula: C₇H₅Cl₂NO[1]

Molecular Weight: 190.03 g/mol [1]

Exact Mass: 188.974819 g/mol [1]

CAS Number: 5980-26-7[1]

Spectroscopic Data Summary
The following tables summarize the predicted and observed spectroscopic data for 2,5-
Dichlorobenzamide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Experimental NMR data for 2,5-Dichlorobenzamide is not readily available in public

databases. The following are predicted chemical shifts (ppm) based on the analysis of

structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.0 - 7.8 m 2H Amide protons (-NH₂)

~7.7 d 1H Ar-H (H6)

~7.6 dd 1H Ar-H (H4)

~7.5 d 1H Ar-H (H3)

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (ppm) Assignment

~168 C=O

~138 C1

~132 C2

~131 C5

~130 C4

~129 C6

~128 C3

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3350 - 3150 Strong, Broad N-H Stretch Amide (-NH₂)

~3080 Medium
C-H Stretch

(Aromatic)
Aromatic Ring

~1660 Strong C=O Stretch (Amide I) Amide

~1600 Medium N-H Bend (Amide II) Amide

~1470, 1400 Medium C=C Stretch Aromatic Ring

~1100 Strong C-Cl Stretch Aryl Halide

800 - 600 Strong
C-H Bend (out-of-

plane)
Substituted Benzene

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data

m/z Ratio Interpretation

189/191 (M⁺)
Molecular ion peak (presence of two Cl

isotopes)

172/174 Loss of NH₃

144/146 Loss of C=O and NH₃

109 Loss of two Cl atoms

Experimental Protocols
NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of 2,5-Dichlorobenzamide is dissolved in 0.5-

0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
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Data Acquisition:

¹H NMR: Standard proton experiment is performed. Key parameters include a 90° pulse,

an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

¹³C NMR: A proton-decoupled carbon experiment is run. A larger number of scans is

typically required due to the low natural abundance of ¹³C.

IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor

27 FT-IR.[1]

Sample Preparation (ATR): A small amount of the solid sample is placed directly on the

Attenuated Total Reflectance (ATR) crystal. Pressure is applied to ensure good contact

between the sample and the crystal. This technique is often referred to as ATR-Neat.[1]

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum of the clean ATR crystal is recorded first and automatically subtracted from the

sample spectrum.

Mass Spectrometry
Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray

ionization (ESI).

Sample Introduction: The sample can be introduced via a direct insertion probe or through a

gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Ionization:

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam

(typically 70 eV) to induce ionization and fragmentation.

Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed

through a high-voltage needle, creating charged droplets from which ions are desorbed.

This is a softer ionization technique that often results in a more prominent molecular ion

peak.
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Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 2,5-Dichlorobenzamide.

1. Sample Preparation

2. Data Acquisition

3. Data Analysis

4. Structural Elucidation
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Caption: Workflow for Spectroscopic Analysis of 2,5-Dichlorobenzamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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